4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione
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Overview
Description
4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione is a heterocyclic compound with a unique structure that combines pyridine and pyran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product .
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 3,5-dimethyl-dihydro-pyran-2,6-dione
- 3,7-dimethyl-3,7-diazatricyclo[4.2.2.2(2,5)]dodecane-4,8-dione
- 2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione .
Uniqueness
4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of pyridine and pyran rings sets it apart from other similar compounds, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione |
InChI |
InChI=1S/C10H9NO3/c1-5-3-8(12)14-7-4-6(2)11-10(13)9(5)7/h3-4,9H,1-2H3 |
InChI Key |
VLUHWRUEXBKQLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC(=NC(=O)C12)C |
Origin of Product |
United States |
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